Calcium octanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

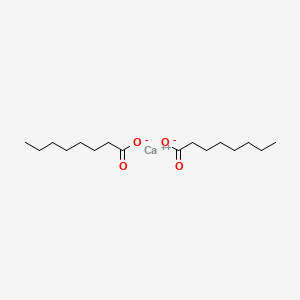

Calcium octanoate, also known as calcium caprylate, is a calcium salt of octanoic acid. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is known for its excellent emulsifying, dispersing, solubilizing, and lubricating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium octanoate can be synthesized through the reaction of sodium octanoate with calcium chloride . Another method involves mixing n-octanoic acid with calcium carbonate, adding water, and performing a reflux reaction. The reaction mixture is then filtered and dried to obtain a mixture of this compound and calcium carbonate. Dichloromethane is added to this mixture, shaken at room temperature, filtered, and evaporated to dryness to obtain pure this compound .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes mentioned above, with adjustments for scale and efficiency. The use of calcium carbonate and n-octanoic acid is common due to the simplicity and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

Calcium octanoate primarily undergoes substitution reactions. It can react with strong acids to form octanoic acid and calcium salts. It is also involved in reactions with strong oxidizing agents, which can lead to the formation of various oxidation products .

Common Reagents and Conditions

Reagents: Strong acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate).

Major Products Formed

The major products formed from the reactions of this compound include octanoic acid, calcium salts, and various oxidation products depending on the specific reagents and conditions used .

Scientific Research Applications

Calcium octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium octanoate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to calcium receptors and influence calcium signaling pathways. Its emulsifying and dispersing properties are attributed to its ability to reduce surface tension and stabilize emulsions .

Comparison with Similar Compounds

Similar Compounds

- Calcium stearate

- Calcium laurate

- Calcium palmitate

Comparison

Calcium octanoate is unique due to its shorter carbon chain length compared to other calcium salts of fatty acids like calcium stearate and calcium palmitate. This gives it distinct solubility and emulsifying properties, making it more suitable for specific applications in emulsions and dispersions .

Biological Activity

Calcium octanoate, also known as calcium caprylate, is a calcium salt of octanoic acid (caprylic acid), a medium-chain fatty acid (MCFA). This compound is gaining attention for its potential biological activities, particularly in the fields of nutrition and therapeutics. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its molecular formula C8H15CaO4 and a molecular weight of approximately 203.24 g/mol. It appears as a white powder or solid and is soluble in water, which enhances its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅CaO₄ |

| Molecular Weight | 203.24 g/mol |

| Solubility | Soluble in water |

| Melting Point | 120 °C |

Absorption and Metabolism

Research indicates that octanoate is well absorbed in the gastrointestinal tract. A study demonstrated that octanoate absorption occurs significantly in the colon, where it can serve as an energy substrate for epithelial cells. The absorption was shown to be concentration-dependent, with maximum CO₂ production occurring at around 10 mM concentrations .

Key Findings:

- Absorption Rates : Octanoate absorption rates increased linearly with concentration.

- Energy Production : It can meet the energy needs of colonic epithelial cells comparable to butyrate .

Therapeutic Potential

This compound has been explored for its potential therapeutic applications, particularly in patients with compromised small bowel function. Its ability to provide energy efficiently makes it a candidate for dietary interventions in malabsorption syndromes.

Case Study: MCT Therapy

A clinical study involving patients with short bowel syndrome showed significant improvements in nutritional status when medium-chain triglycerides (MCTs), including this compound, were included in their diet. The results indicated enhanced energy availability and better overall metabolic outcomes .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, making it a potential additive in food preservation and therapeutic applications against infections.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.3% |

| Candida albicans | 0.4% |

Safety and Toxicology

Toxicological assessments indicate that this compound has a high safety profile when used appropriately. An acute toxicity study determined an oral LD50 greater than 10,000 mg/kg in rats, suggesting low toxicity levels .

Summary of Toxicological Findings

- Acute Toxicity : High LD50 indicates low acute toxicity.

- Chronic Effects : Long-term studies are needed to fully understand chronic exposure effects.

Properties

CAS No. |

2191-10-8 |

|---|---|

Molecular Formula |

C16H30CaO4 |

Molecular Weight |

326.48 g/mol |

IUPAC Name |

calcium;octanoate |

InChI |

InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

NDWWLJQHOLSEHX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.